4-氨基-2-(三氟甲基)吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

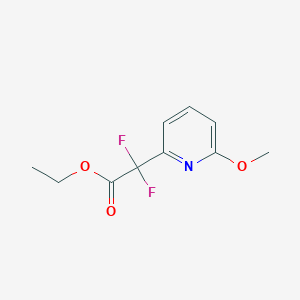

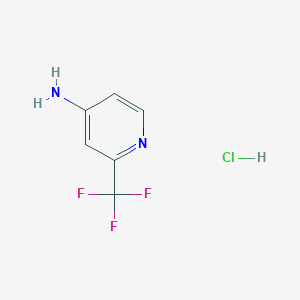

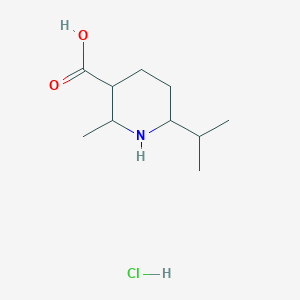

4-Amino-2-(trifluoromethyl)pyridine HCl is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with an amino group and a trifluoromethyl group. This structure is a key feature in the synthesis of more complex molecules due to its reactivity and the ability to undergo various chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as 3-(trifluoromethyl)benzo[c][1,6]naphthyridines, involves the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines. This process is facilitated by the use of P2O5/POCl3, which allows for the formation of the desired products in good yields. The intermediate aminopyridines are synthesized from 4H-pyran-4-ones, which are prepared by reacting 2-acetyl-2-aryloxiranes and 4-dimethylamino-3-(4-methoxyphenyl)-3-buten-2-one with ethyl trifluoroacetate under basic conditions .

Molecular Structure Analysis

The molecular structure of related compounds can be complex and is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of a potential active compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined from single crystal X-ray diffraction data. The structure revealed that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions .

Chemical Reactions Analysis

The reactivity of the amino group in the pyridine ring allows for various chemical reactions. For example, the reaction between 2-(aminomethyl)pyridine and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione produces a mixture of diastereomeric compounds with high diastereoselectivity. The kinetic diastereomer can be epimerized to the thermodynamic diastereomer using triethylamine . Additionally, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, a related compound, can form coordination complexes with ruthenium carbonyl, demonstrating the versatility of amino-pyridine derivatives in forming metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-(trifluoromethyl)pyridine HCl and its derivatives are influenced by the presence of the trifluoromethyl group and the amino group. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of the adjacent amino group and the overall reactivity of the molecule. The amino group, being a potential site for protonation, can form salts with acids, which may have different solubility and stability characteristics compared to the free base. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound and its derivatives.

科学研究应用

腐蚀抑制

4-氨基-2-(三氟甲基)吡啶盐酸盐衍生物在腐蚀抑制领域中具有重要意义。研究表明,吡啶衍生物在酸性环境中对钢铁具有有效的防腐蚀作用。例如,特定的吡啶衍生物在一定浓度下显示出90.24%的抑制效率,表明它们在工业环境中作为腐蚀抑制剂的潜力。这些发现得到了各种技术的支持,包括电化学阻抗谱(EIS)、Tafel极化、扫描电子显微镜(SEM)和能谱X射线分析(EDX)(Ansari et al., 2015)。此外,合成了一种具有多个吡啶环的席夫碱衍生物,并评估了其在HCl中对低碳钢的腐蚀抑制性能,揭示其为混合型抑制剂,并建立了其结构与腐蚀抑制效率之间的关系(Ji et al., 2016)。另一项研究集中在三种吡啶衍生物在1 M HCl中对低碳钢的腐蚀抑制效果,表明这些化合物为混合型抑制剂,并通过表面分析证实了它们的保护作用(Ansari et al., 2015)。

化学合成与应用

4-氨基-2-(三氟甲基)吡啶盐酸盐也是各种化学合成过程中的关键组成部分。它作为药物产品合成中间体,并显示出在形成复杂分子结构方面的潜力。一项研究详细介绍了4-氨基-2-(三氟甲基)-烟酸的实用合成,概述了一个多步骤的过程,突出了该化合物在化学合成中的重要性(Li et al., 2010)。此外,通过串联C-F键裂解协议合成多取代吡啶的策略强调了4-氨基-2-(三氟甲基)吡啶盐酸盐衍生物在化学合成中的多功能性(Chen et al., 2010)。

环境应用

有趣的是,一种含有吡啶的氨基酸基凝胶剂在水介质中在盐酸存在下形成凝胶,并且对凝胶化非常选择性。这种性质表明其在环境安全方面的潜在应用,特别是用于检测和捕获危险的HCl气体(Basak et al., 2014)。

作用机制

Target of Action

4-Amino-2-(trifluoromethyl)pyridine HCl is a pyridine derivative with an amine and a trifluoromethyl group substituted on its pyridine core . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

Mode of Action

The compound interacts with its targets through its amine and trifluoromethyl groups. It can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Biochemical Pathways

The compound affects the RAF pathway, which is crucial in cell division and differentiation . By inhibiting RAF, it can potentially halt the proliferation of cancer cells .

Result of Action

The primary result of the compound’s action is the inhibition of RAF, leading to the potential halt of cancer cell proliferation . This makes it a valuable compound in the synthesis of drugs for RAF-driven cancers .

属性

IUPAC Name |

2-(trifluoromethyl)pyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSBFRKGUWTUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2506971.png)

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)